Lipophilicity Shift: 3-Carboxylic Acid vs. 7-Carboxylic Acid Positional Isomer
The 3-carboxylic acid regioisomer exhibits a computed XLogP3-AA of −2.2, whereas the 7-carboxylic acid positional isomer (CAS 1891158-95-4) exhibits a more polar XLogP of −2.7 . This ΔXLogP of +0.5 log units indicates that the 3-substituted isomer is approximately 3-fold more lipophilic, a difference that can translate into improved passive membrane permeability in cell-based assays.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP = −2.2 |
| Comparator Or Baseline | Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-carboxylic acid: XLogP = −2.7 |
| Quantified Difference | ΔXLogP = +0.5 log units (~3-fold higher lipophilicity) |
| Conditions | Computed via XLogP3-AA algorithm; identical TPSA (49.8 Ų) for both isomers |
Why This Matters
For medicinal chemistry campaigns targeting intracellular proteins, a 3-fold lipophilicity advantage may reduce the need for additional prodrug strategies or formulation adjustments, directly impacting lead optimization timelines.
